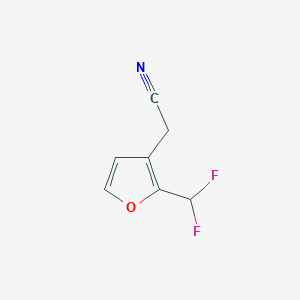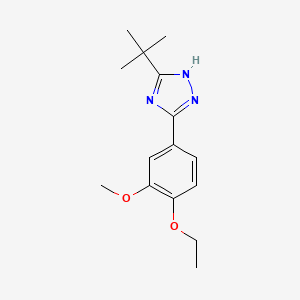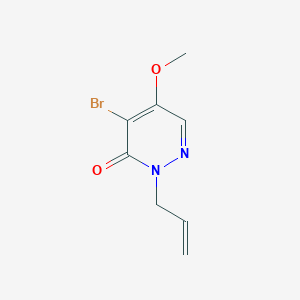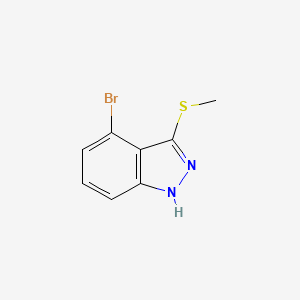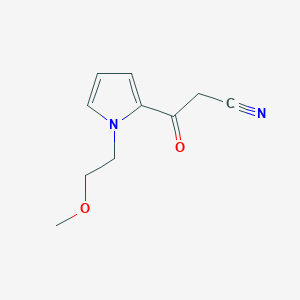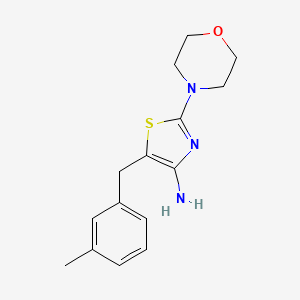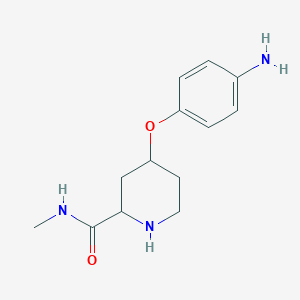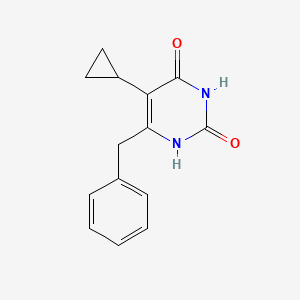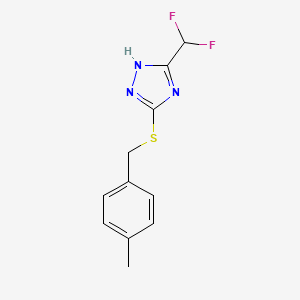
3-(Difluoromethyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluorometil)-5-((4-metilbencil)tio)-4H-1,2,4-triazol es un compuesto químico que pertenece a la clase de los triazoles. Los triazoles son compuestos heterocíclicos de cinco miembros que contienen tres átomos de nitrógeno. Este compuesto en particular se caracteriza por la presencia de un grupo difluorometil y un grupo 4-metilbenciltio unidos al anillo de triazol. Los triazoles son conocidos por sus diversas aplicaciones en productos farmacéuticos, agroquímicos y ciencia de los materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(Difluorometil)-5-((4-metilbencil)tio)-4H-1,2,4-triazol típicamente involucra los siguientes pasos:
Formación del anillo de triazol: El anillo de triazol se puede sintetizar a través de reacciones de ciclización que involucran hidracinas y ácidos carboxílicos o sus derivados.
Introducción del grupo difluorometil: El grupo difluorometil se puede introducir usando reactivos como el yoduro de difluorometil o la sulfona de difluorometil.
Adición del grupo 4-metilbenciltio: Este paso implica la sustitución nucleofílica de un grupo saliente adecuado (por ejemplo, haluro) con 4-metilbenciltiol.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden involucrar versiones optimizadas de las rutas sintéticas anteriores, con un enfoque en la escalabilidad, la rentabilidad y las consideraciones ambientales. Se pueden emplear técnicas como la síntesis de flujo continuo y el uso de principios de química verde para mejorar la eficiencia y reducir los residuos.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(Difluorometil)-5-((4-metilbencil)tio)-4H-1,2,4-triazol puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El átomo de azufre en el grupo 4-metilbenciltio se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: El anillo de triazol y otros grupos funcionales se pueden reducir en condiciones apropiadas.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrófila, dependiendo de la naturaleza de los sustituyentes.
Reactivos y condiciones comunes
Oxidación: Reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA) se pueden usar para reacciones de oxidación.
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se emplean comúnmente.
Sustitución: Nucleófilos o electrófilos, junto con catalizadores o disolventes adecuados, se utilizan para reacciones de sustitución.
Principales productos formados
Oxidación: Sulfoxidos o sulfonas.
Reducción: Derivados de triazol reducidos.
Sustitución: Diversos derivados de triazol sustituidos, dependiendo de la naturaleza de los sustituyentes introducidos.
Aplicaciones Científicas De Investigación
3-(Difluorometil)-5-((4-metilbencil)tio)-4H-1,2,4-triazol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas transformaciones orgánicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos.
Industria: El compuesto se utiliza en el desarrollo de agroquímicos y materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 3-(Difluorometil)-5-((4-metilbencil)tio)-4H-1,2,4-triazol involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede inhibir enzimas o interferir con procesos biológicos al unirse a sitios activos o alterar la estructura de las moléculas diana. El mecanismo exacto depende de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
1,2,4-Triazol: El compuesto principal de la familia de los triazoles.
3-(Trifluorometil)-5-((4-metilbencil)tio)-4H-1,2,4-triazol: Un compuesto similar con un grupo trifluorometil en lugar de un grupo difluorometil.
5-((4-Metilbencil)tio)-4H-1,2,4-triazol: Un compuesto que carece del grupo difluorometil.
Unicidad
3-(Difluorometil)-5-((4-metilbencil)tio)-4H-1,2,4-triazol es único debido a la presencia de los grupos difluorometil y 4-metilbenciltio. Estos grupos funcionales imparten propiedades químicas y biológicas específicas al compuesto, haciéndolo distinto de otros derivados de triazol.
Propiedades
Fórmula molecular |
C11H11F2N3S |
|---|---|
Peso molecular |
255.29 g/mol |
Nombre IUPAC |
5-(difluoromethyl)-3-[(4-methylphenyl)methylsulfanyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C11H11F2N3S/c1-7-2-4-8(5-3-7)6-17-11-14-10(9(12)13)15-16-11/h2-5,9H,6H2,1H3,(H,14,15,16) |
Clave InChI |
OPZDFCRNSLOFMT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CSC2=NNC(=N2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11786937.png)

![2-(Difluoromethoxy)-7-hydroxybenzo[d]oxazole](/img/structure/B11786945.png)

